N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as methoxy, methyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions typically include the use of a solvent such as toluene and a temperature of around 140°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its rapidity and efficiency. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can enhance yield and purity, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include amine derivatives from reduction, nitroso or hydroxylamine derivatives from oxidation, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in microbial or viral replication, thereby exerting its antimicrobial or antiviral effects . The exact molecular pathways and targets may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits similar antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridines: Known for their diverse biological activities, including acting as enzyme inhibitors.
Uniqueness
Its combination of methoxy, methyl, and nitrophenyl groups makes it distinct from other triazolopyrimidine derivatives .
Properties
Molecular Formula |
C20H18N6O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18N6O4/c1-12-17(19(27)24-14-8-4-6-10-16(14)30-2)18(25-20(23-12)21-11-22-25)13-7-3-5-9-15(13)26(28)29/h3-11,18H,1-2H3,(H,24,27)(H,21,22,23) |
InChI Key |
AJYGBLZZDRPIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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